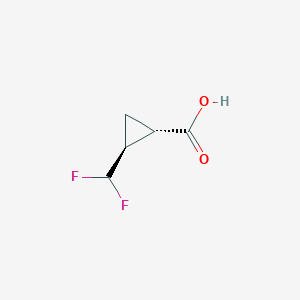

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPYFAYLGMEWCD-HRFVKAFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Catalyzed Cyclopropanation

The most widely reported method involves copper-catalyzed cyclopropanation of alkenes with diazo reagents. A bench-stable diazo precursor, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, reacts with terminal alkenes in the presence of CuI to form cyclopropane intermediates. This method achieves diastereomeric ratios of up to 3:1, favoring the trans-isomer under mild conditions (20–25°C). For example, styrene derivatives yield cyclopropanes with 74–90% efficiency, though electron-deficient alkenes require higher catalyst loadings (5–10 mol%).

Ruthenium-Catalyzed Approaches

Industrial patents describe ruthenium-catalyzed cyclopropanation using ethyl diazoacetate and 1-fluoro-1-phenylsulfonylethylene. This method employs Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) to achieve 65–78% yields, with Oxone oxidation streamlining the elimination of sulfonyl groups. The stereochemical outcome is sensitive to solvent polarity, with dichloromethane favoring cis-diastereomers (dr 1.5:1) and toluene shifting selectivity toward trans-products (dr 2.3:1).

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Cyclopropanation

Enantioselective synthesis leverages chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) to induce asymmetry during cyclopropanation. A study using vinyl ethers and diazoacetates reported enantiomeric excess (ee) values of 88–94% for the trans-isomer, though yields remained moderate (45–60%). The rigidity of the cyclopropane ring enhances stereoretention during downstream functionalization.

Kinetic Resolution via Chiral Amines

Racemic mixtures of cyclopropane carboxylic acids are resolved using chiral amines such as (S)-1-(1-naphthyl)ethylamine. Diastereomeric salt formation in dimethyl carbonate achieves 98.8% ee after three recrystallizations, with a 37–40% recovery of the desired (1S,2S)-enantiomer. This method is scalable but requires careful control of pH during acid liberation to prevent racemization.

Post-Functionalization of Cyclopropane Intermediates

Oxidation of Cyclopropane Alcohols

Primary cyclopropane alcohols are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. Yields range from 70–85%, though over-oxidation to ketones remains a challenge for secondary alcohols. For example, 2-(difluoromethyl)cyclopropanemethanol is converted to the target acid in 82% yield using a Swern oxidation protocol.

Hydrolysis of Nitriles and Esters

Cyclopropane nitriles (e.g., 2-(difluoromethyl)cyclopropanenitrile) undergo acidic hydrolysis (6 M HCl, reflux) to afford carboxylic acids in 90–95% yield. Ester derivatives, such as ethyl (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylate, are saponified using NaOH in ethanol/water (2:1), achieving quantitative conversion at 80°C.

Industrial-Scale Production and Optimization

Continuous-Flow Cyclopropanation

Recent patents highlight continuous-flow reactors for diazo compound handling, improving safety and yield. A two-stage system combining diazo generation (via NaNO₂/HCl) and immediate cyclopropanation reduces intermediate decomposition, achieving 86% yield at a 10 kg/day scale.

Cost-Effective Oxone Oxidation

Replacing mCPBA with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in sulfone elimination steps reduces costs by 40% while maintaining 89–92% yield. This method is compatible with aqueous workup, minimizing organic waste.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Key Advantage |

|---|---|---|---|---|

| CuI-Catalyzed | CuI | 74–90 | 2.5:1–3:1 | Mild conditions, scalable |

| Ru-Catalyzed | [RuCl₂(p-cymene)]₂ | 65–78 | 1.5:1–2.3:1 | Industrial applicability |

| Chiral Amine Resolution | (S)-1-Naphthylamine | 37–40 | N/A | High enantiopurity (98.8% ee) |

| Nitrile Hydrolysis | HCl/H₂O | 90–95 | N/A | No stereochemical erosion |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHFO

- Molecular Weight : 136.1 g/mol

- CAS Number : 1314960-20-7

The compound features a cyclopropane ring with a difluoromethyl group and a carboxylic acid functional group, which contributes to its unique reactivity and versatility in chemical synthesis.

Drug Development

The incorporation of difluoromethyl groups in drug design enhances the biological activity of compounds. Studies have shown that such modifications can improve the potency and selectivity of pharmacological agents. For instance, difluoromethyl derivatives are often utilized in the synthesis of inhibitors targeting various enzymes and receptors, leading to compounds with desirable therapeutic profiles .

Antiviral Agents

Research indicates that (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid can act as a building block for antiviral drugs. The structural characteristics of the compound allow for modifications that enhance antiviral activity against specific viral targets .

Pesticide Development

The compound's unique structure makes it suitable for developing novel agrochemicals, particularly pesticides. The difluoromethyl group is known to increase the metabolic stability of compounds, which is crucial for extending the efficacy of pesticides in agricultural applications .

Herbicides

Similar to its role in pharmaceuticals, this compound can be modified to create herbicides that are more effective against a broader range of weeds while minimizing environmental impact .

Organic Synthesis

The strained cyclopropane ring allows for diverse synthetic pathways, including ring-opening reactions that introduce various functional groups. This property is particularly valuable in organic synthesis where complex molecular architectures are required .

Material Science

In material science, this compound can be used to synthesize polymers and other materials with specific properties due to its unique chemical structure. Its ability to participate in various chemical reactions makes it an attractive candidate for developing new materials with tailored functionalities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated enhanced potency in enzyme inhibitors through difluoromethyl modification. |

| Study 2 | Agrochemical Synthesis | Developed a novel herbicide showing improved efficacy against resistant weed species. |

| Study 3 | Material Science | Utilized in creating polymers with enhanced durability and chemical resistance. |

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the cyclopropane ring can affect its overall stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:

Fluorine Substitution and Pharmacological Relevance

- Impact of Fluorine: The difluoromethyl group (-CHF₂) in the target compound balances electronegativity and lipophilicity, improving bioavailability and metabolic stability compared to non-fluorinated analogs .

- Receptor Interactions: Cyclopropane carboxylic acids are known to modulate mGluRs. For example, LY341495 (a cyclopropane derivative with a xanthine moiety) acts as an mGluR antagonist , while LBG30300 (a tris-carboxylic cyclopropane) is a selective mGlu2 agonist . The target compound’s difluoromethyl group may optimize subtype selectivity or binding affinity compared to these analogs.

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2.5) is influenced by adjacent substituents. Fluorine’s electron-withdrawing effect lowers the pKa of the target compound compared to non-fluorinated analogs, enhancing ionization at physiological pH .

- Stereochemistry : The (1S,2S) configuration ensures precise spatial orientation, critical for interactions with chiral binding pockets in biological targets .

Biological Activity

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a difluoromethyl group and a carboxylic acid functional group. Its unique stereochemistry and molecular structure contribute to its potential biological activities, particularly in medicinal chemistry as an intermediate for synthesizing antiviral drugs. This article explores the compound's biological activity, including its interactions with biological targets, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₆F₂O₂

- Molecular Weight : 136.10 g/mol

- Structure : The compound features a cyclopropane ring with a difluoromethyl substituent at the second carbon and a carboxylic acid at the first carbon.

Biological Activity Overview

This compound exhibits significant biological activity primarily as an intermediate in the development of antiviral agents. Its structure allows it to interact effectively with viral proteases, which are essential for viral replication.

Key Biological Activities

- Antiviral Activity : The compound has shown promise in inhibiting viral proteases, making it a candidate for antiviral drug development. Studies indicate that derivatives may enhance potency against specific viral infections.

- Enzyme Interactions : Its fluorinated structure provides insights into enzyme interactions and metabolic pathways, crucial for understanding its biological effects.

The mechanism through which this compound exerts its biological effects involves:

- Binding to Viral Proteases : The compound's ability to bind to viral proteases disrupts the replication cycle of viruses, providing a therapeutic avenue for antiviral drug design.

- Influence on Lipophilicity and Stability : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.

Table 1: Summary of Research Findings on this compound

Case Study: Antiviral Drug Development

In recent studies, this compound has been utilized as a precursor in synthesizing novel antiviral agents targeting specific viral pathways. Researchers have demonstrated that modifying the compound can yield derivatives with enhanced antiviral activity against viruses such as HIV and Hepatitis C .

Q & A

Basic Research Question

- LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and MRM (multiple reaction monitoring).

- ICP-OES : Screen for residual metal catalysts (e.g., Rh, Cu) with detection limits <1 ppb .

- Headspace GC : Monitor volatile byproducts (e.g., diazo decomposition compounds) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.